4-Bromobutan-2-one 4-Bromobutan-2-one
Brand Name: Vulcanchem
CAS No.: 28509-46-8
VCID: VC2049962
InChI: InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3
SMILES: CC(=O)CCBr
Molecular Formula: C4H7BrO
Molecular Weight: 151 g/mol

4-Bromobutan-2-one

CAS No.: 28509-46-8

Cat. No.: VC2049962

Molecular Formula: C4H7BrO

Molecular Weight: 151 g/mol

* For research use only. Not for human or veterinary use.

4-Bromobutan-2-one - 28509-46-8

CAS No. 28509-46-8
Molecular Formula C4H7BrO
Molecular Weight 151 g/mol
IUPAC Name 4-bromobutan-2-one
Standard InChI InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3
Standard InChI Key HVVXCLMUSGOZNO-UHFFFAOYSA-N
SMILES CC(=O)CCBr
Canonical SMILES CC(=O)CCBr

Chemical Structure and Properties

4-Bromobutan-2-one, also known as 2-butanone, 4-bromo-, is a halogenated ketone characterized by a bromine atom at the fourth carbon position of a butanone backbone. This organic compound has the molecular formula C4H7BrO and displays distinctive chemical behavior due to its functional group arrangement.

Chemical Identifiers

The compound is uniquely identified through various chemical naming systems and registry numbers as detailed in Table 1:

ParameterValue
CAS Number28509-46-8
Molecular FormulaC4H7BrO
Molecular Weight151.002 g/mol
IUPAC Name4-bromobutan-2-one
Alternative IUPAC Name1-bromobutan-2-one
SMILESCCC(=O)CBr
European Community (EC) Number826-538-3
DSSTox Substance IDDTXSID10498878
PubChem CID12452734

Table 1: Chemical identifiers for 4-Bromobutan-2-one

Synthesis Methods

The production of 4-Bromobutan-2-one can be accomplished through several synthetic routes, each with distinct reaction conditions and starting materials.

Synthesis from 4-Hydroxy-2-butanone

A common and efficient method for producing 4-Bromobutan-2-one involves the bromination of 4-Hydroxy-2-butanone:

Reaction Conditions:

  • Reagents: Phosphorus tribromide in chloroform

  • Catalyst: Pyridine

  • Temperature: 20°C

  • Duration: 5 hours

  • Yield: Approximately 89%

The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by bromine.

Workup Procedure

After reaction completion, the mixture undergoes a specific workup process:

  • The reaction mixture is cooled

  • The solution is poured into ethyl acetate and dilute potassium carbonate solution

  • The organic layer is separated

  • The separated organic layer is washed with water

  • The washed organic solution is dried over sodium sulfate

Chemical Reactivity

4-Bromobutan-2-one exhibits reactivity patterns characteristic of halogenated ketones, allowing it to participate in various chemical transformations.

Nucleophilic Substitution Reactions

The bromine atom in 4-Bromobutan-2-one serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles:

  • Reaction with hydroxide ions produces 4-hydroxy-2-butanone

  • Reaction with cyanide ions forms 4-cyano-2-butanone

  • Reaction with thiolates yields 4-thio-substituted butanones

Reduction Reactions

The carbonyl group can undergo reduction to yield corresponding alcohols:

  • Reduction with sodium borohydride produces 4-bromo-2-butanol

  • Complete reduction with lithium aluminum hydride can lead to 4-bromobutanol

Oxidation Reactions

Oxidation of 4-Bromobutan-2-one can result in:

  • Formation of 4-bromobutanoic acid under appropriate oxidizing conditions

  • Production of other oxidized derivatives depending on the specific oxidizing agent employed

Comparative Studies with Similar Compounds

Research involving bromobutanone isomers reveals interesting differences in reactivity and application potential.

Comparison with Structural Isomers

Table 2 presents a comparative analysis of 4-Bromobutan-2-one and its structural isomers:

CompoundCAS NumberKey CharacteristicsDistinctive Applications
4-Bromobutan-2-one28509-46-8Bromine at terminal position; ketone at C2Intermediate in organic synthesis
1-Bromo-2-butanone816-40-0Bromine at C1; ketone at C2Used in aromatic bromination reactions
3-Bromobutan-2-oneNot availableBromine at C3; ketone at C2Product in Br-initiated oxidations

Table 2: Comparative analysis of bromobutanone isomers

Reactivity Differences

The position of the bromine atom significantly affects the compound's reactivity profile:

  • Terminal bromines (as in 4-Bromobutan-2-one) generally exhibit higher reactivity in nucleophilic substitution reactions

  • Internal bromines (as in 3-Bromobutan-2-one) typically show lower reactivity but higher selectivity

  • The proximity of bromine to the carbonyl group influences the electronic properties of the molecule

Research Applications

4-Bromobutan-2-one serves as a versatile reagent in various research contexts due to its unique structural features and reactivity.

Organic Synthesis Applications

The compound functions as an important building block in organic synthesis:

  • Serves as an intermediate in the synthesis of pharmaceutically active compounds

  • Used as a precursor for the preparation of heterocyclic compounds

  • Functions as an alkylating agent in various synthetic pathways

Atmospheric Chemistry Research

Related brominated ketones have been studied in atmospheric chemistry research:

A study examining the Br-atom initiated oxidation of trans-2-butene identified 3-Bromobutan-2-one (a closely related compound) as a major product. The research, conducted at temperatures between 246 and 298 K, demonstrated temperature-dependent yield variations. Decreasing the temperature from 298 K to 246 K resulted in an increase in the yield of 3-bromobutan-2-one and a corresponding decrease in the yields of other products including acetaldehyde, acetylbromide, formaldehyde, and hydrogen bromide .

Industrial Applications

The industrial utility of 4-Bromobutan-2-one spans several sectors where its reactivity is advantageously employed.

Pharmaceutical Industry

In pharmaceutical manufacturing, 4-Bromobutan-2-one serves as:

  • A key intermediate in the synthesis of certain active pharmaceutical ingredients

  • A reagent for introducing specific structural features into drug candidates

  • A building block for constructing more complex medicinal compounds

Specialty Chemicals Production

The compound plays a role in the production of specialty chemicals:

  • Used in the synthesis of advanced materials

  • Employed as a reagent in the preparation of analytical standards

  • Functions as a precursor for high-value chemical intermediates

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